molecular formula C16H20ClN3O B15096805 7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

Cat. No.: B15096805
M. Wt: 305.80 g/mol
InChI Key: ASKJIFOBTAVBMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one is a pyrazoloquinolinone derivative characterized by a fully saturated decahydroquinoline core fused with a pyrazole ring. Key structural features include:

  • Chlorine substituent at position 7, which enhances electron-withdrawing properties and influences receptor binding.
  • Phenyl group at position 2, contributing to hydrophobic interactions with target proteins.
  • Saturated bicyclic system (decahydroquinoline), which may improve metabolic stability compared to aromatic analogs.

Properties

Molecular Formula

C16H20ClN3O

Molecular Weight

305.80 g/mol

IUPAC Name

7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one

InChI

InChI=1S/C16H20ClN3O/c17-10-6-7-12-14(8-10)18-9-13-15(12)19-20(16(13)21)11-4-2-1-3-5-11/h1-5,10,12-15,18-19H,6-9H2

InChI Key

ASKJIFOBTAVBMZ-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Cl)NCC3C2NN(C3=O)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer condensation, where an anthranilic acid derivative reacts with a ketone in the presence of a catalyst . Another approach is the multicomponent reaction, which allows for the simultaneous formation of multiple bonds in a single reaction vessel .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .

Mechanism of Action

The mechanism of action of 7-chloro-2-phenyl-3a,4,5,5a,6,7,8,9,9a,9b-decahydro-1H-pyrazolo[4,3-c]quinolin-3-one involves its interaction with specific molecular targets. For example, in its role as an anticancer agent, it may inhibit key enzymes involved in cell proliferation and survival pathways . The compound can bind to the active sites of these enzymes, blocking their activity and leading to the death of cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substitution Patterns

The table below compares the target compound with key pyrazoloquinolinone derivatives, emphasizing substituent effects and biological activities:

Compound Name Substituents (Position) Core Saturation Key Biological Activity Reference IDs
Target Compound 7-Cl, 2-Ph Decahydroquinoline Data not explicitly reported N/A
8-Chloro-2-(4-methoxyphenyl)-pyrazolo[4,3-c]quinolin-3-one (8k) 8-Cl, 2-(4-MeO-Ph) Dihydroquinoline GABAAR modulation (α1/α6)
DK-I-56-1 (7-MeO-2-(4-MeO-d3-Ph)-pyrazolo[4,3-c]quinolin-3-one) 7-MeO, 2-(4-MeO-d3-Ph) Dihydroquinoline α6-GABAAR selectivity
CGS 9896 (2-(4-Cl-Ph)-pyrazolo[4,3-c]quinolin-3-one) 2-(4-Cl-Ph) Dihydroquinoline Benzodiazepine receptor (BZR) antagonism
8-(Benzyloxy)-2-Ph-pyrazolo[4,3-c]quinolin-3-one 8-OBn, 2-Ph Aromatic quinoline BZR agonism (GABA shift ratio = 2.1)
2-(4-Fluorophenyl)-8-Cl-pyrazolo[4,3-c]quinolin-3-one (4d3) 8-Cl, 2-(4-F-Ph) Dihydroquinoline Antiviral activity (HSV-1, Vaccinia)

Key Findings from Comparative Studies

Substituent Position and Electronic Effects
  • Chlorine vs. Methoxy Groups : Chlorine at position 7 or 8 (as in 8k and DK-I-87-1) enhances binding affinity to GABAARs compared to methoxy substituents, likely due to stronger electron-withdrawing effects .
  • Deuterated Analogs : Deuterium substitution (e.g., DK-I-56-1) improves metabolic stability without altering receptor selectivity, making it advantageous for in vivo applications .
Ring Saturation and Pharmacokinetics
Functional Selectivity
  • α6-GABAAR Subtype Selectivity : DK-I-56-1 and DK-I-87-1 show >100-fold selectivity for α6-subtype receptors over α1, attributed to methoxy-d3 and chloro substituents, respectively .
  • BZR Agonism : 8-(Benzyloxy)-2-phenyl analogs exhibit agonist activity at BZRs (GABA shift ratio >2), while 4-chlorophenyl derivatives (CGS 9896) act as antagonists .
Antiviral Activity
  • Fluorophenyl and chloro-substituted pyrazoloquinolinones (e.g., 4d3) inhibit vaccinia virus (IC50 = 12 μM) and herpes simplex virus-1 (IC50 = 8 μM), though mechanisms remain unclear .

Structural Isomers and Related Heterocycles

Pyrroloquinolinones (Pyrrolo[3,2-f]quinolin-9-ones)

Compounds like 9-chloro-2-ethyl-pyrrolo[3,2-f]quinolin-7-one (CAS RN: 917891-35-1) and 3-substituted pyrrolo[3,2-f]quinolin-9-ones exhibit multitarget activity (e.g., anti-inflammatory, analgesic) but lack the pyrazole ring critical for GABAAR binding .

Pyrazolo[3,4-b]quinolinones

These isomers (e.g., 4-(4-Cl-Ph)-3,7,7-trimethyl-pyrazolo[3,4-b]quinolin-5-one) show distinct SAR profiles due to altered ring fusion positions, often targeting kinases or antimicrobial pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.